4-Bromo-3-fluorophenyl cyclohexyl ketone

Catalog No.
S744473
CAS No.
898769-21-6
M.F
C13H14BrFO
M. Wt
285.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluorophenyl cyclohexyl ketone

CAS Number

898769-21-6

Product Name

4-Bromo-3-fluorophenyl cyclohexyl ketone

IUPAC Name

(4-bromo-3-fluorophenyl)-cyclohexylmethanone

Molecular Formula

C13H14BrFO

Molecular Weight

285.15 g/mol

InChI

InChI=1S/C13H14BrFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

YMEZNKOLPOWOJX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Br)F

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Br)F

4-Bromo-3-fluorophenyl cyclohexyl ketone is an organic compound characterized by its molecular formula C13H14BrFO\text{C}_{13}\text{H}_{14}\text{BrF}O. This ketone derivative features a phenyl ring substituted with bromine and fluorine atoms, which are known to influence its chemical properties and reactivity. The compound has a cyclohexyl group attached to the carbonyl carbon, contributing to its unique steric and electronic characteristics. Its structure can be represented as follows:

Structure C6H11C(=O)C6H4(Br,F)\text{Structure }\text{C}_6\text{H}_{11}-\text{C}(=O)-\text{C}_6\text{H}_4(\text{Br},\text{F})

  • Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can be replaced by other functional groups through various nucleophilic substitution methods.
  • Reduction Reactions: The ketone functional group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The compound can be oxidized to produce carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

  • Substitution: Sodium iodide in acetone (Finkelstein reaction) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

The synthesis of 4-Bromo-3-fluorophenyl cyclohexyl ketone typically involves a Grignard reaction:

  • Starting Materials: The synthesis begins with 4-bromo-3-fluoroacetophenone and cyclohexylmagnesium bromide.
  • Grignard Reaction: Cyclohexylmagnesium bromide reacts with 4-bromo-3-fluoroacetophenone in an anhydrous ether solvent under inert conditions to form the desired ketone.
  • Purification: The crude product is purified using recrystallization or column chromatography.

4-Bromo-3-fluorophenyl cyclohexyl ketone has several applications across different fields:

  • Chemical Research: Used as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Investigated for its potential as a scaffold for designing enzyme inhibitors or other therapeutic agents.
  • Material Science: Employed in the production of specialty chemicals and materials due to its unique chemical properties.

Interaction studies involving 4-Bromo-3-fluorophenyl cyclohexyl ketone focus on understanding its biological effects. These studies typically examine how the compound interacts with specific molecular targets, including enzyme active sites. The presence of halogen atoms can significantly influence these interactions, affecting both selectivity and potency.

Several compounds share structural similarities with 4-Bromo-3-fluorophenyl cyclohexyl ketone. Notable examples include:

Compound NameMolecular FormulaUnique Features
4-Bromo-3-fluorophenyl methyl ketoneC12H13BrFO\text{C}_{12}\text{H}_{13}\text{BrF}OMethyl group offers less steric hindrance than cyclohexyl.
4-Bromo-3-fluorophenyl ethyl ketoneC13H14BrFO\text{C}_{13}\text{H}_{14}\text{BrF}OEthyl group provides moderate steric bulk compared to cyclohexyl.
4-Bromo-3-fluorophenyl propyl ketoneC14H16BrFO\text{C}_{14}\text{H}_{16}\text{BrF}OPropyl group increases steric hindrance further than ethyl.

Uniqueness

XLogP3

4.5

Wikipedia

(4-Bromo-3-fluorophenyl)(cyclohexyl)methanone

Dates

Modify: 2023-08-15

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